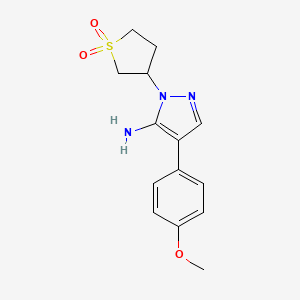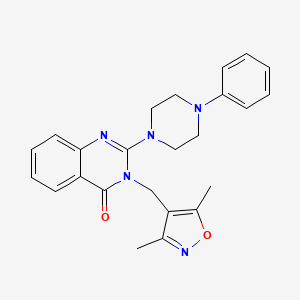
2-(1,1-Dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine is a complex organic compound with potential significance in various fields of chemistry and materials science. Its unique structure offers interesting chemical properties and reactivity patterns, making it a subject of scientific study.
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multicomponent domino reactions in aqueous media, catalyzed by L-proline, to efficiently generate densely functionalized structures, including 4H-pyrano[2,3-c]pyrazoles, from simple starting materials (Prasanna, Menéndez, & Perumal, 2013). This methodology highlights the potential routes for synthesizing complex molecules like this compound through efficient and versatile chemical processes.
Molecular Structure Analysis
X-ray diffraction analysis has been pivotal in establishing the molecular and crystal structure of closely related compounds, offering insights into their geometric configuration, bond lengths, angles, and overall 3D arrangement (Hayvalı, Unver, & Svoboda, 2010). Such studies are crucial for understanding the intrinsic properties and reactivity of this compound.
Chemical Reactions and Properties
The reactivity of pyrazole derivatives towards various chemical reactions, including domino and multicomponent reactions, underscores their versatile chemical nature. For instance, the synthesis of p-aminobenzoic acid diamides based on related structures showcases the potential for creating a wide array of chemically and biologically relevant molecules (Agekyan & Mkryan, 2015).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity :
- The compound's derivatives have been used in chemical synthesis, such as in the reductive amination of pyrazole derivatives, demonstrating their utility in creating biologically active molecules and intermediates for pharmaceuticals and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
- Another study focused on the synthesis and properties of pyrazole-triazole derivatives, indicating the significant pharmacological potential of these compounds (Fedotov, Hotsulia, & Panasenko, 2022).
Modification in Polymer Science :
- Research has been conducted on the functional modification of polyvinyl alcohol/acrylic acid hydrogels using amine compounds related to 2-(1,1-Dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine, revealing applications in medical fields due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Pharmacological Research :
- Several studies have synthesized and evaluated the biological activities of various pyrazoline derivatives, including their potential as anti-inflammatory and anti-cancer agents (Patel et al., 2013).
Antioxidant Properties :
- The antioxidant activity of related compounds has been investigated, showing strong scavenging abilities and potential use as antioxidants (Zhu Yao-hua, 2009).
Structural Studies and Supramolecular Chemistry :
- Structural studies on pyrazole Schiff bases related to the compound have been carried out, highlighting their potential in forming organized supramolecular assemblies with potential antibacterial applications (Feng et al., 2018).
Diverse Library Generation in Organic Chemistry :
- The compound's derivatives have been used to generate a diverse library of compounds through alkylation and ring closure reactions, underscoring their versatility in organic synthesis (Roman, 2013).
Propiedades
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-20-12-4-2-10(3-5-12)13-8-16-17(14(13)15)11-6-7-21(18,19)9-11/h2-5,8,11H,6-7,9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKSOKFABYJBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3CCS(=O)(=O)C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2486343.png)
![4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2486344.png)



![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2486352.png)




![N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2486359.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2486363.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2486365.png)
